
Quinoline-5-carbaldehyde
Descripción general
Descripción
Quinoline-5-carbaldehyde, also known as 5-Quinolinecarbaldehyde, is a heterocyclic compound . It has the empirical formula C10H7NO and a molecular weight of 157.17 . It is used as a precursor in the preparation of pharmaceuticals .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in various studies . For instance, a study reported the synthesis of quinoline derivatives from 5-chloro-2-phenyl-1H-indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde . Another study highlighted the Conrad–Limpach method, which employs aniline derivatives condensed with β-ketoesters under suitable reaction conditions .Molecular Structure Analysis
Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . Its derivatives are utilized in numerous areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions. For instance, the azido–Cu complex undergoes reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Physical And Chemical Properties Analysis
Quinoline-5-carbaldehyde appears as a gray powder . Its electrochemical properties were investigated, and a strong correlation was found between the chemical structure and obtained reduction and oxidation potentials .Aplicaciones Científicas De Investigación
Quinoline-5-carbaldehyde: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Precursor: Quinoline-5-carbaldehyde is utilized as a precursor in the synthesis of various pharmaceuticals. Its reactivity allows for the formation of complex molecules that are essential in drug development, particularly in the creation of compounds with antibacterial, antifungal, and anti-virulence properties .
Anticancer Agent Development: This compound plays a significant role in the development of anticancer drugs. Quinoline derivatives, including those derived from Quinoline-5-carbaldehyde, have been shown to induce apoptosis, disrupt cell migration, and inhibit angiogenesis, which are crucial mechanisms in cancer treatment .
Biofilm Eradication: Quinoline derivatives have demonstrated potent biofilm eradication activities, making them comparable to existing treatments for infections like VRE (Vancomycin-resistant Enterococci) .
Synthesis of Heterocycles: Quinoline-5-carbaldehyde is involved in the synthesis of various heterocyclic compounds, such as quinolinyl-pyrazoles, which have shown promise in pharmacological evolution .
Drug-likeness and Pharmacological Activity: The compound’s derivatives are studied for their drug-likeness and novel pharmacological activities, which include understanding their structure-activity relationship (SAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles .
Versatile Applications in Organic Chemistry: Quinoline-5-carbaldehyde’s versatile nature makes it an essential scaffold for leads in drug discovery and has numerous applications in industrial and synthetic organic chemistry .
Mecanismo De Acción
Target of Action
Quinoline-5-carbaldehyde, like other quinoline derivatives, has a broad spectrum of bioactivity . . Quinoline derivatives are known to interact with various biological targets, including DNA gyrase and type IV topoisomerase , but it’s unclear if Quinoline-5-carbaldehyde shares these targets.
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives are known to disrupt and intercept regular pathways
Result of Action
Quinoline derivatives are known to have various biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-hiv effects
Action Environment
It’s known that the antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . This suggests that the chemical environment could influence the action of Quinoline-5-carbaldehyde.
Safety and Hazards
Quinoline-5-carbaldehyde is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .
Direcciones Futuras
Quinoline and its functionalized derivatives have received considerable attention due to their tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Propiedades
IUPAC Name |
quinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEVFKZLYCGDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393486 | |
| Record name | Quinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-5-carbaldehyde | |
CAS RN |
22934-41-4 | |
| Record name | Quinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common methods for synthesizing Quinoline-5-carbaldehyde and how do they compare in terms of selectivity?
A1: Several methods can be employed for the synthesis of Quinoline-5-carbaldehyde and its derivatives. One study [] directly compared the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions for this purpose. While the classic Reimer-Tiemann reaction proved useful, particularly for synthesizing 7-bromo-8-hydroxyquinoline-5-carbaldehyde through a carbene insertion mechanism, the Vilsmeier-Haack and Duff reactions were highlighted for their efficacy in double formylation of quinoline derivatives. Computational studies were even used to better understand the observed regioselectivity of these formylation reactions.
Q2: Have any crystal structures of Quinoline-5-carbaldehyde derivatives been reported? What insights do they provide?
A2: Yes, crystal structures of several Quinoline-5-carbaldehyde derivatives have been determined using single-crystal X-ray diffraction. One example is 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde []. Additionally, the crystal structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde has also been reported []. These structures provide valuable information about the spatial arrangement of atoms within the molecule, which can be useful in understanding their chemical reactivity and potential biological activity.
Q3: How does the introduction of different substituents on the Quinoline-5-carbaldehyde scaffold influence its electrochemical properties?
A3: Research indicates that the electrochemical behavior of Quinoline-5-carbaldehyde is significantly influenced by the nature of substituents attached to the quinoline ring system []. For instance, the presence of an electron-donating methyl group was found to facilitate oxidation, resulting in less positive oxidation potentials compared to the non-methylated analog. Conversely, the same methyl substitution led to more negative reduction potentials, indicating that reduction was less favorable. These experimental observations were supported by calculations of frontier molecular orbitals.
Q4: What synthetic strategies have been explored for incorporating Quinoline-5-carbaldehyde into larger molecular frameworks?
A4: One study [] demonstrated the versatility of Quinoline-5-carbaldehyde in synthesizing complex heterocyclic systems. Specifically, 8-(benzyloxy)quinoline-5-carbaldehyde was used as a starting material for the construction of thiozolidine-4-one derivatives. This involved a multi-step synthesis, including Schiff base formation followed by cyclization using mercaptoacetic acid. Further modifications then allowed for the incorporation of 1,3,4-oxadiazole rings, highlighting the potential of Quinoline-5-carbaldehyde as a building block in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

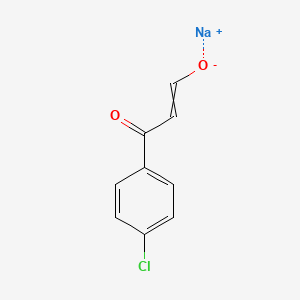
![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)
![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)
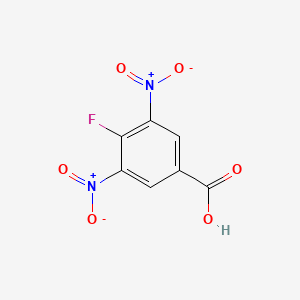
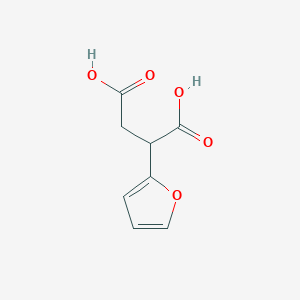
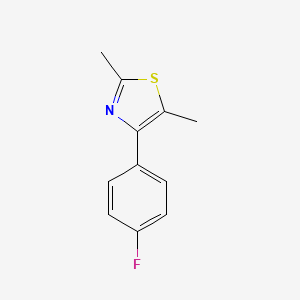


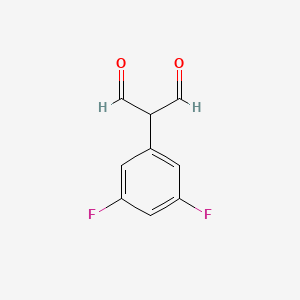

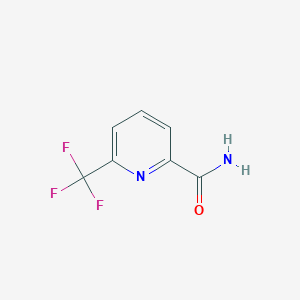
![2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1306767.png)
![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306774.png)
![3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1306779.png)